5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-7(8(13)14)11-9(12)10-5/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOXXRRTXGNQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651758 | |
| Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111984-01-1 | |
| Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of appropriate precursors using transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid often involves multi-step reactions starting from simpler imidazo derivatives. The general synthetic route includes:
- Starting Materials : Typically involves substituted amino compounds and carboxylic acids.
- Reagents : Common reagents include ethyl chloroacetate and various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
- Characterization : The synthesized compounds are characterized using techniques such as FTIR, NMR (both ^1H and ^13C), and mass spectrometry to confirm their structures.
Antituberculosis Activity
One of the most promising applications of this compound is its activity against Mycobacterium tuberculosis. Recent studies have shown that derivatives of this compound exhibit significant antimycobacterial properties:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.004 μM against replicating Mtb strains, indicating potent activity against both drug-sensitive and multidrug-resistant strains .
- Mechanism of Action : The compounds have been identified as inhibitors of QcrB, a crucial enzyme in the electron transport chain of mycobacteria .
Androgen Receptor Modulation
This compound also shows potential as a tissue-selective androgen receptor modulator (SARM). This application is particularly relevant in the treatment of androgen-dependent conditions such as prostate cancer:
- Therapeutic Use : Compounds derived from this structure are being explored for their ability to selectively antagonize androgen receptors without the side effects associated with traditional steroidal therapies .
- Efficacy : These compounds have shown high affinity for androgen receptors and possess a favorable safety profile with minimal drug-drug interactions .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives in various therapeutic contexts:
Antituberculosis Research
A study by Moraski et al. synthesized a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-TB activity against both replicating and non-replicating strains. The findings indicated that most compounds were non-toxic to mammalian cell lines while exhibiting significant antimicrobial activity against Mtb .
Cancer Treatment Studies
Research focusing on the SARM properties of these compounds has revealed their potential in treating prostate cancer by selectively inhibiting androgen receptor activity. These studies suggest that such compounds could provide new avenues for cancer therapy with reduced side effects compared to conventional treatments .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Antituberculosis | Effective against Mycobacterium tuberculosis | MIC as low as 0.004 μM; QcrB inhibitors |
| Androgen Receptor Modulation | Selective antagonism in androgen-dependent conditions | High receptor affinity; favorable safety profile |
| Cancer Treatment | Potential for treating prostate cancer | Non-steroidal modulators with reduced side effects |
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Imidazo[1,2-a]pyridine Derivatives
- 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₈N₂O₂; MW: 176.18 g/mol) replaces the pyrimidine ring with pyridine, reducing aromaticity and altering electronic properties.
b) Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Modifications
a) Halogenated Derivatives
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (C₉H₇Cl₂N₃O₂; MW: 260.07 g/mol) incorporates chlorine atoms, enhancing electrophilicity and metabolic stability. The ester group offers synthetic flexibility for hydrolysis to carboxylic acids, similar to the target compound’s synthesis .
- 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid (C₇H₄IN₃O₂; MW: 289.03 g/mol) introduces iodine, which increases molecular weight and polar surface area (PSA: 75.8 Ų vs.
b) Methyl vs. Aryl Substituents
- Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (C₁₀H₁₂N₄O₂; MW: 232.23 g/mol) replaces the imidazole ring with triazole, altering π-π stacking interactions. The methyl groups mirror the target compound’s substituents, but the triazole’s basicity (pKa ~1.5) may reduce solubility at physiological pH .
Functional Group Transformations
a) Ester vs. Carboxylic Acid
- Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (C₉H₈BrN₃O₂; MW: 278.09 g/mol) highlights the synthetic utility of ester intermediates. Hydrolysis of such esters under basic conditions yields carboxylic acids, a pathway shared with the target compound .
b) Carboxamide Derivatives
- N-Aryl-1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (e.g., compound 6g, C₂₄H₂₀N₄O₂) demonstrate enhanced antibiofilm activity against methicillin-resistant Staphylococcus aureus (54% biomass reduction). The target compound’s carboxylic acid group could similarly serve as a precursor for antibiofilm agents via amide coupling .
Structural and Property Comparison Table
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure composed of imidazole and pyrimidine rings, which enhances its interaction with various biological targets. Its molecular formula is C9H9N3O2, with a molecular weight of 191.19 g/mol. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. Studies have shown that this compound can interfere with biochemical pathways critical for the survival and replication of these pathogens.
Key Findings
- Anti-Tuberculosis Activity : The compound has been studied for its potential to combat multidrug-resistant Mycobacterium tuberculosis. It may disrupt essential metabolic pathways within the bacteria, suggesting its utility as a lead compound for tuberculosis treatment development.
- Antimicrobial Spectrum : In vitro studies have demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against resistant strains such as linezolid and tedizolid-resistant Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can induce cytotoxic effects on cancer cell lines.
Case Studies
-
A549 Lung Adenocarcinoma Model : In a study evaluating the cytotoxicity of various derivatives, this compound exhibited moderate anticancer activity against A549 cells. The viability post-treatment was measured using an MTT assay, showing a reduction in cell viability compared to control groups .
Compound Viability (%) Notes This compound 78-86% Moderate activity Compound with 4-chlorophenyl substitution 64% Enhanced activity Compound with 4-bromophenyl substitution 61% Enhanced activity
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes that are vital for bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
Synthesis and Structural Variants
The synthesis of this compound has been explored through various chemical routes. Understanding these synthetic pathways is crucial for producing the compound in sufficient quantities for further research and therapeutic applications.
Synthetic Pathways
Common methods for synthesizing this compound include:
- Condensation Reactions : These are often employed to create related compounds and derivatives.
- Modification of Existing Structures : Structural modifications can enhance biological activity or alter pharmacokinetic properties.
Q & A
Q. What are the standard synthetic routes for 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., bromopyruvate esters). For example, ethyl bromopyruvate reacts with 2-aminopyrimidine derivatives under reflux conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key steps include:
Q. How is the molecular structure confirmed using spectroscopic methods?
Characterization relies on:
- 1H/13C NMR : Peaks for methyl groups (δ ~2.2–2.4 ppm) and aromatic protons (δ ~7.0–8.8 ppm). Carboxylic acid protons may appear as broad singlets (δ ~12–13 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula.
- Elemental analysis : Confirms C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Example NMR Data for Analogous Compounds (from ):
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| CH3 (methyl) | 2.24 | s |
| Aromatic CH | 7.07–8.84 | t/d |
| COOH (carboxylic) | 12.80 | br.s |
Q. What initial biological screening approaches assess its therapeutic potential?
- Antibiofilm assays : Measure biomass reduction using crystal violet staining. For example, derivatives of similar imidazo[1,2-a]pyrimidines reduced E. coli biofilm biomass by 91.2% .
- Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety.
- Enzyme inhibition studies : Screen against targets like kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How does the Dimroth rearrangement impact synthesis and structural fidelity?
During amidation or hydrolysis, the imidazo[1,2-a]pyrimidine core may undergo Dimroth rearrangement, leading to positional isomerism (e.g., 2-carboxylic acid vs. 3-carboxylic acid derivatives). Mitigation strategies include:
- Controlled reaction conditions : Avoid prolonged basic hydrolysis (e.g., use mild NaOH concentrations).
- Isotopic labeling : 15N-labeled precursors help track nitrogen migration via NMR .
- Crystallography : X-ray structures resolve ambiguities in regiochemistry .
Q. How can reaction conditions be optimized for yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst screening : Pd/C or Ni catalysts enhance cross-coupling steps (e.g., Suzuki reactions for aryl substitutions) .
- Purification : Use reverse-phase HPLC with C18 columns to separate isomers .
Optimization Example (from ):
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Hydrolysis time | 24 h | 6 h | +25% |
| Catalyst | None | Pd/C (5 mol%) | +35% |
Q. What advanced techniques analyze target interactions?
- Molecular docking : Predict binding affinity to proteins (e.g., MRSA Penicillin-Binding Protein 2a) using AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor binding.
- Cryo-EM : Visualize compound interactions with bacterial biofilms at near-atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
